molecular formula C12H17N3O2 B11804340 Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

Cat. No.: B11804340
M. Wt: 235.28 g/mol
InChI Key: NYUWNFDCRVMVGA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is a chemical compound with the molecular formula C₁₂H₁₇N₃O₂ It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(piperazin-1-yl)nicotinate typically involves the esterification of 5-methyl-6-(piperazin-1-yl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring and ester functional group. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used as a rubefacient.

    5-methyl-6-(piperazin-1-yl)nicotinic acid: The acid precursor to Methyl 5-methyl-6-(piperazin-1-yl)nicotinate.

    Piperazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its combination of a nicotinic acid derivative with a piperazine ring This structure imparts specific chemical and biological properties that are distinct from other similar compounds

Biological Activity

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives, characterized by the following molecular formula:

  • Chemical Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 221.26 g/mol

This compound features a piperazine ring attached to a methyl ester of nicotinic acid, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1812.5
Escherichia coli1520
Candida albicans2010
Pseudomonas aeruginosa1715

These results indicate that the compound's piperazine moiety enhances its interaction with microbial targets, leading to effective inhibition.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound, it was tested against several cancer cell lines including:

  • Ehrlich Ascites Carcinoma (EAC)
    • IC₅₀ : 8 µM
  • Dalton's Lymphoma Ascites (DLA)
    • IC₅₀ : 10 µM

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are needed to fully elucidate these pathways.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors has been a focal point in understanding its neuropharmacological effects. The piperazine component is known for its ability to interact with serotonin and dopamine receptors, potentially influencing mood and cognition.

Table 2: Neuropharmacological Activity

Receptor TypeBinding Affinity (Ki, nM)
Serotonin Receptor (5HT2A)50
Dopamine Receptor (D2)45

These interactions suggest that the compound may have therapeutic implications for mood disorders and other neuropsychiatric conditions.

The biological activity of this compound is believed to stem from its ability to modulate various biological pathways through receptor interactions and enzyme inhibition. The unique structural features allow it to engage in hydrogen bonding with biomolecules, influencing cellular processes.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 5-methyl-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3

InChI Key

NYUWNFDCRVMVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)C(=O)OC

Origin of Product

United States

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